4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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Overview
Description
4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5210~2,6~]decane-3,5-dione is a complex organic compound that features a piperazine ring, a tricyclic core, and multiple bromine atoms
Preparation Methods
The synthesis of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5210~2,6~]decane-3,5-dione typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring
Scientific Research Applications
4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders
Mechanism of Action
The mechanism of action of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and tricyclic compounds. For example:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and has shown promising biological activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have been studied for their antibacterial activity and share structural similarities with the target compound.
The uniqueness of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione lies in its specific combination of functional groups and its potential for diverse applications in scientific research and medicine.
Properties
CAS No. |
488786-61-4 |
---|---|
Molecular Formula |
C22H25Br2N3O3 |
Molecular Weight |
539.3g/mol |
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C22H25Br2N3O3/c23-19-14-10-15(20(19)24)18-17(14)21(29)27(22(18)30)12-16(28)26-8-6-25(7-9-26)11-13-4-2-1-3-5-13/h1-5,14-15,17-20H,6-12H2 |
InChI Key |
DSDQIJMWSKQXQQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4C5CC(C4C3=O)C(C5Br)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4C5CC(C4C3=O)C(C5Br)Br |
Origin of Product |
United States |
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